4-Methyl-2-phenylpyridine
Overview
Description
4-Methyl-2-phenylpyridine is an organic compound with the molecular formula C12H11N. It is a derivative of pyridine, characterized by a methyl group at the fourth position and a phenyl group at the second position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-phenylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with phenylmagnesium bromide (Grignard reagent) followed by methylation. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture interference .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent. These methods allow for the large-scale production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-phenylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to 4-methyl-2-phenylpiperidine using hydrogenation techniques.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in chloroform at room temperature.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various electrophiles in the presence of Lewis acids.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 4-Methyl-2-phenylpiperidine.
Substitution: Various substituted pyridines depending on the electrophile used.
Scientific Research Applications
4-Methyl-2-phenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenylpyridine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the target molecule. For instance, in antimicrobial studies, it may inhibit bacterial enzymes, leading to cell death .
Comparison with Similar Compounds
2-Phenylpyridine: Lacks the methyl group at the fourth position.
4-Methylpyridine: Lacks the phenyl group at the second position.
2,4-Dimethylpyridine: Has an additional methyl group at the second position instead of a phenyl group.
Uniqueness: 4-Methyl-2-phenylpyridine is unique due to the presence of both a methyl and a phenyl group on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
4-methyl-2-phenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMRJCUZPJJWBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188302 | |
Record name | 4-Methyl-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3475-21-6 | |
Record name | 4-Methyl-2-phenylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3475-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-phenylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003475216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2-phenylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.409 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-methyl-2-phenylpyridine contribute to its role as a ligand in iridium(III) complexes for photocatalysis?
A: this compound acts as a cyclometalating ligand, meaning it forms a metal-carbon bond with the iridium(III) center in addition to the typical metal-nitrogen bond. [, ] This chelating nature enhances the stability of the resulting iridium complex. The aromatic rings in MeppyH allow for electron delocalization, which can influence the photophysical properties of the complex, such as its absorption and emission characteristics, crucial for photocatalytic activity.
Q2: What is the impact of incorporating aromatic dyes into the thenoyltrifluoroacetone (tta) ligand in iridium(III) complexes containing this compound?
A: Research [] shows that incorporating aromatic dyes like naphthalene or pyrene into the tta ligand of Ir(CN-Meppy)2(OO-tta-Ar) complexes significantly alters their photophysical properties. While the parent Ir(CN)2(OO) complexes typically exhibit phosphorescence, the presence of these dyes leads to fluorescence and a quenching of the phosphorescence. This suggests that energy transfer processes occur between the aromatic dye and the iridium complex, influencing the overall emission behavior. This has implications for designing complexes with specific luminescent properties for applications like OLEDs or sensing.
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